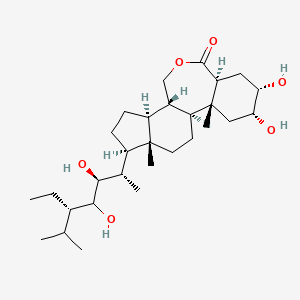
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane is a brominated organic compound. Brominated compounds are often used in various industrial applications due to their flame-retardant properties. This particular compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane typically involves the bromination of cyclododecane. The reaction is carried out under controlled conditions to ensure the correct stereochemistry. Common reagents include bromine or bromine-containing compounds, and the reaction may be catalyzed by various agents to increase efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques would be common in such settings.
化学反应分析
Types of Reactions
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols, while reduction may yield partially de-brominated cyclododecane.
科学研究应用
Chemistry
In chemistry, (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane is used as a reagent in various organic synthesis reactions. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology
In biology, this compound may be used to study the effects of brominated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of toxicity and bioaccumulation.
Medicine
In medicine, brominated compounds are sometimes investigated for their potential therapeutic properties. This compound could be studied for its effects on various biological pathways and its potential use as a drug or diagnostic agent.
Industry
In industry, this compound is primarily used as a flame retardant. Its ability to inhibit combustion makes it valuable in the production of fire-resistant materials.
作用机制
The mechanism of action of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane involves its interaction with various molecular targets. In the context of flame retardancy, it works by releasing bromine radicals that interfere with the combustion process. In biological systems, it may interact with enzymes and other proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Hexabromocyclododecane (HBCD): A widely used flame retardant with similar brominated structure.
Tetrabromobisphenol A (TBBPA): Another brominated flame retardant with different structural features.
Decabromodiphenyl ether (DecaBDE): A brominated compound used in various industrial applications.
Uniqueness
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane is unique due to its specific stereochemistry and isotopic labeling. This makes it valuable for studying specific reaction mechanisms and for use in specialized applications where isotopic labeling is required.
属性
分子式 |
C12H18Br6 |
|---|---|
分子量 |
653.6 g/mol |
IUPAC 名称 |
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI 键 |
DEIGXXQKDWULML-IGXAQYKVSA-N |
手性 SMILES |
[13CH2]1[13CH2][13C@H]([13C@H]([13CH2][13CH2][13C@@H]([13C@@H]([13CH2][13CH2][13C@H]([13C@@H]1Br)Br)Br)Br)Br)Br |
规范 SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



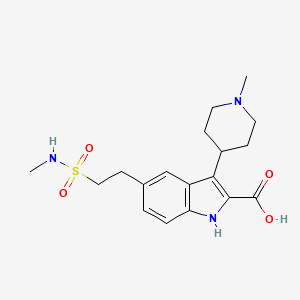
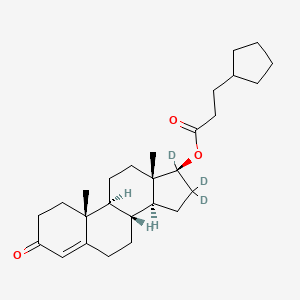
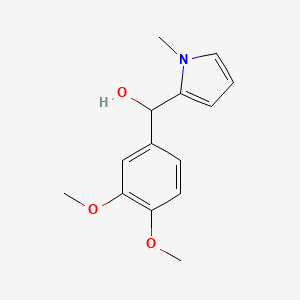
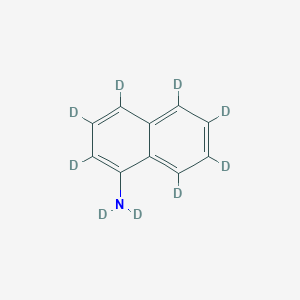
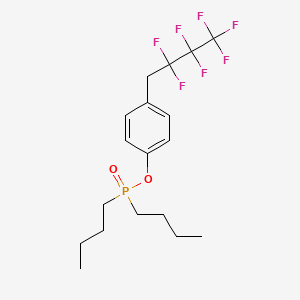


![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
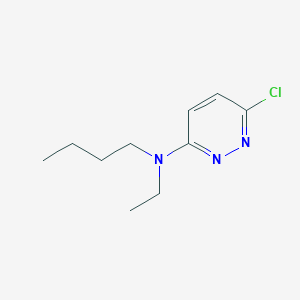
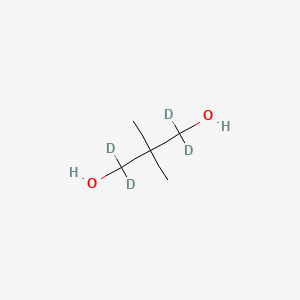
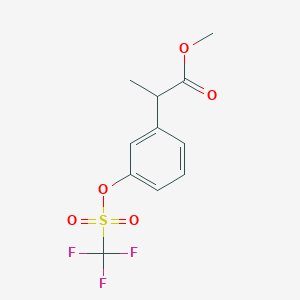
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
